3-Amino-4-(trifluoromethyl)benzonitrile

Descripción general

Descripción

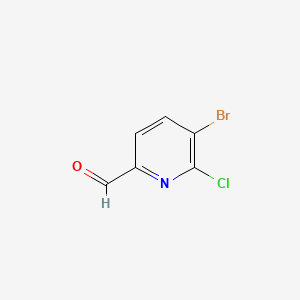

3-Amino-4-(trifluoromethyl)benzonitrile, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline . It has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(trifluoromethyl)benzonitrile can be found in various chemical databases . The structure is based on its molecular formula, C8H5F3N2.Chemical Reactions Analysis

3-Amino-4-(trifluoromethyl)benzonitrile participates in various chemical reactions. For instance, it is a key intermediate in the synthesis of fluvoxamine . It can also serve as a starting material in the synthesis of benzimidazoles .Physical And Chemical Properties Analysis

3-Amino-4-(trifluoromethyl)benzonitrile has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da . More detailed physical and chemical properties may be found in specialized chemical databases .Aplicaciones Científicas De Investigación

-

Pharmaceutical Chemistry

- Application : 3-Amino-4-(trifluoromethyl)benzonitrile is used in the synthesis of various pharmaceutical compounds . It’s a key intermediate in the synthesis of fluvoxamine , a medication used for the treatment of depression, obsessive-compulsive disorder (OCD), and anxiety disorders.

- Method of Application : The specific synthesis procedures would depend on the target compound. In the case of fluvoxamine, 3-Amino-4-(trifluoromethyl)benzonitrile would be used in a series of chemical reactions to build the final molecular structure .

- Results : The use of 3-Amino-4-(trifluoromethyl)benzonitrile in the synthesis of fluvoxamine and other pharmaceuticals has been successful, as evidenced by the FDA approval of these drugs .

-

Cancer Research

- Application : 3-Amino-4-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles . These compounds can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

- Method of Application : The compound is used in the synthesis of benzimidazoles, which involves a series of chemical reactions .

- Results : Benzimidazoles synthesized using 3-Amino-4-(trifluoromethyl)benzonitrile have shown potential in inhibiting the growth of endothelial cells, which is promising for the treatment of breast cancer .

Safety And Hazards

3-Amino-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H301, H311, H315, H319, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation .

Propiedades

IUPAC Name |

3-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRYIJZODSVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681009 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethyl)benzonitrile | |

CAS RN |

1220630-83-0 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)